Carbamic acid

Overview

Description

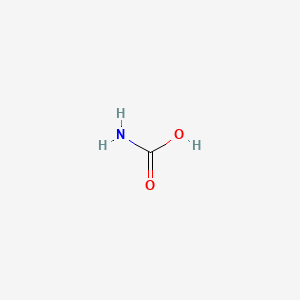

Carbamic acid (NH₂COOH) is a simple organic compound containing both amine (-NH₂) and carboxylic acid (-COOH) functional groups. It is a key intermediate in biochemical and industrial processes, notably in the synthesis of carbamate insecticides, pharmaceuticals, and CO₂ capture technologies . This compound itself is unstable under ambient conditions, tending to decompose into carbon dioxide (CO₂) and ammonia (NH₃). However, its derivatives—such as carbamate salts, esters, and N-substituted compounds—exhibit enhanced stability, making them critical in applications ranging from agrochemicals to drug design .

The compound’s acidity (pKa ≈ 5.2) is comparable to carbonic acid (H₂CO₃), but its instability in aqueous alkaline environments limits its direct use in industrial CO₂ capture systems, where pH > 9 is typical . Despite this, this compound plays a pivotal role in CO₂ adsorption mechanisms within amine-functionalized materials, forming stabilized this compound groups or ammonium carbamate chains under specific conditions .

Preparation Methods

Carbamic acid can be synthesized through several methods:

Reaction of Ammonia and Carbon Dioxide: At very low temperatures, ammonia reacts with carbon dioxide to form this compound and ammonium carbamate (NH₄⁺[NH₂CO₂]⁻).

Industrial Production: In industrial settings, this compound is often produced as an intermediate in the synthesis of urea.

Chemical Reactions Analysis

Carbamic acid undergoes various chemical reactions, including:

Decomposition: At temperatures above 250 K, this compound decomposes into ammonia and carbon dioxide.

Formation of Carbamates: this compound can react with alcohols to form carbamate esters.

Reaction with Amines: This compound can react with amines to form substituted carbamic acids.

Common reagents used in these reactions include ammonia, carbon dioxide, and various alcohols. The major products formed from these reactions are ammonium carbamate, carbamate esters, and substituted carbamic acids .

Scientific Research Applications

Agricultural Applications

Pesticides and Herbicides

Carbamic acid derivatives, known as carbamates, are widely used as pesticides. They function primarily as herbicides and insecticides by inhibiting acetylcholinesterase, an essential enzyme for nerve function in insects and other pests. Notable examples include:

- Carbofuran : Used for controlling a variety of pests in crops.

- Methomyl : Effective against a wide range of insects in agricultural settings.

These compounds are noted for their efficacy but also raise concerns regarding environmental persistence and toxicity to non-target species .

Pharmaceutical Applications

Drug Development

this compound plays a significant role in the synthesis of pharmaceuticals. It is involved in the formation of carbamate derivatives that are key components in various medications. For instance:

- Glucuronidation Process : this compound is formed when carbon dioxide reacts with amino groups in drugs, facilitating their metabolism and clearance from biological systems .

- Controlled Release Formulations : Carbopol, a polymer derived from this compound, is used to enhance the release profiles of drugs in controlled-release formulations. Research shows that combinations of Carbopol with other polymers can significantly improve drug release rates .

Environmental Applications

Carbon Capture Technologies

this compound has emerged as a potential candidate for carbon capture applications. Traditional methods involve the formation of ammonium carbamates via reactions between amines and carbon dioxide. Newer approaches are exploring the use of carbamic acids directly to enhance CO2 absorption capacities in ionic liquids and metal-organic frameworks (MOFs) . This method offers several advantages over conventional aqueous amine scrubbers, including improved efficiency and reduced environmental impact.

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is utilized as an intermediate for synthesizing various chemicals:

- Urea Production : this compound is formed during the synthesis of urea from ammonia and carbon dioxide. This process is critical for producing fertilizers .

- Polyurethane Manufacturing : Carbamates derived from this compound are precursors to polyurethanes, which are extensively used in foams, elastomers, and coatings .

Case Study 1: Carbamate Pesticides

A comprehensive study on the effects of carbamate pesticides on agricultural yield demonstrated significant increases in crop production when these pesticides were applied correctly. However, it also highlighted the risks associated with their use, including potential health impacts on farmworkers and non-target species.

Case Study 2: Carbon Capture Innovations

Recent advancements in carbon capture technologies using carbamic acids have shown promising results. For example, research indicated that using ionic liquids modified with carbamic acids could double the CO2 absorption capacity compared to traditional methods . This innovation could lead to more efficient systems for mitigating greenhouse gas emissions.

Mechanism of Action

The mechanism of action of carbamic acid involves its ability to form stable complexes with various substrates. For example, it can react with amines to form carbamate salts, which are stable under certain conditions . The molecular targets and pathways involved in its action include the formation of hydrogen bonds and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Chemical Properties and Stability

Table 1: Comparative Chemical Properties

| Compound | Structure | pKa | Stability in Alkaline Conditions | Key Derivatives |

|---|---|---|---|---|

| Carbamic acid | NH₂COOH | ~5.2 | Low (decomposes to CO₂ + NH₃) | Carbamates, urea derivatives |

| Carbonic acid | H₂CO₃ | ~6.3 | Low (decomposes to CO₂ + H₂O) | Carbonates, bicarbonates |

| Ammonium carbamate | NH₂COONH₄ | N/A | Moderate (requires low moisture) | This compound pairs |

| Acetic acid | CH₃COOH | ~4.76 | High | Acetates, esters |

- Carbonic Acid (H₂CO₃) : Both carbamic and carbonic acids are weak acids with similar pKa values, but their decomposition pathways differ. Carbonic acid decomposes into CO₂ and water, while this compound releases CO₂ and ammonia .

- Ammonium Carbamate (NH₂COONH₄) : This compound forms in CO₂ capture systems when this compound reacts with amines. Unlike this compound, ammonium carbamate chains are stable in anhydrous environments but hydrolyze to bicarbonate in the presence of water .

- Acetic Acid (CH₃COOH) : While structurally simpler, acetic acid is far more stable and lacks the bifunctional reactivity of this compound, limiting its utility in CO₂ chemisorption .

Pharmacological Activity

Table 2: Pharmacological Comparison of this compound Derivatives

- Carbamic vs. Carbonic Acid Esters : this compound esters (e.g., methylphenyl-carbamic esters) exhibit stronger pharmacological activity and lower toxicity than carbonic acid derivatives. For instance, compounds 3a and 4a show superior antagonism of reserpine-induced hypothermia compared to imipramine .

- Physostigmine Analogues : Carbamic esters with a basic substituent (e.g., 3-oxyphenyl-trimethylammonium derivatives) mimic physostigmine’s action on intestinal motility and miotic activity, whereas diethylcarbamic esters lack this effect .

Solubility and Reactivity

- Solubility: this compound exhibits moderate solubility in polar solvents, higher than nonpolar organics but lower than acetic acid. This property facilitates its use as an intermediate in organic synthesis .

- Derivative Stability : N-substituted carbamates (e.g., methyl carbamate) are stable under alkaline conditions, unlike the parent acid, enabling their use in pesticides and herbicides .

Key Research Findings

CO₂ Capture Mechanisms : In diamine-appended MOFs, this compound pairs and ammonium carbamate chains coexist, with their prevalence dictated by humidity and amine structure .

Pharmacological Superiority : this compound esters outperform carbonic acid derivatives in both activity and safety, making them viable candidates for CNS stimulants and antidepressants .

Environmental Impact: this compound derivatives in pesticides (e.g., carbaryl) hydrolyze efficiently under alkaline conditions, reducing ecological persistence compared to organophosphates .

Biological Activity

Carbamic acid (H₂NCOOH) is a compound that plays a significant role in various biological systems and has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, including its structural characteristics, mechanisms of action, and implications in drug design.

Structural Characteristics

This compound is characterized by its functional group, which consists of a carbonyl group (C=O) attached to an amino group (NH₂) and a hydroxyl group (OH). This structure allows it to participate in various biochemical reactions, particularly as a precursor to carbamate derivatives, which are widely used in pharmaceuticals.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Chemical Formula | H₂NCOOH |

| Functional Groups | Carbonyl (C=O), Amino (NH₂), Hydroxyl (OH) |

| Molecular Weight | 59.06 g/mol |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It acts primarily through the formation of carbamates, which are derivatives where the hydroxyl group is replaced by an alkoxy group. These compounds exhibit enhanced stability and bioactivity compared to their parent structures.

- Enzyme Inhibition : Carbamates can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine. This mechanism underlies the action of many carbamate-based pesticides and drugs.

- Neurotransmitter Modulation : this compound derivatives have been shown to enhance the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, thereby contributing to their sedative effects .

Pharmacological Applications

This compound and its derivatives are utilized in various therapeutic contexts:

- Antimicrobial Activity : Certain carbamate derivatives have demonstrated effectiveness against pathogens such as Entamoeba histolytica, which causes amoebiasis. Studies indicate that these compounds can alter enzymatic activities in eukaryotic cells, contributing to their antimicrobial properties .

- Antitumor Properties : Some carbamate-based compounds have been identified as potential inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. This inhibition can disrupt cancer cell proliferation .

Case Study 1: Carbendazim

Carbendazim, a methyl ester derivative of this compound, has been extensively studied for its antifungal properties. In animal studies, it was found to induce enzyme activity related to detoxification processes, suggesting a mechanism for its efficacy against fungal infections .

Table 2: Effects of Carbendazim on Enzyme Activity

| Dose (mg/kg bw/day) | Enzyme Induction | Observations |

|---|---|---|

| 200 - 1000 | Ethoxycoumarin-O-deethylase | Increased liver weight at higher doses |

Case Study 2: Ethyl 4-Chlorophenylcarbamate

This derivative was tested for its effects on E. histolytica. The study found significant toxicity against trophozoites, with implications for developing new treatments for amoebiasis .

Research Findings

Recent literature highlights the versatility of this compound in drug design:

- Stability and Reactivity : The resonance stabilization between the amide and carboxyl groups contributes to the unique reactivity profile of carbamates, making them suitable for various applications in medicinal chemistry .

- Metabolic Pathways : Research has shown that the metabolic stability of carbamates can be influenced by their structural modifications, affecting their pharmacokinetic properties and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for generating carbamic acid in laboratory settings?

this compound (NH₂COOH) is typically synthesized via the reaction of amines with CO₂. One well-documented method involves intermediates in the Hofmann rearrangement, where N-bromoamide (RCONHBr) reacts to form this compound (R-NHCOOH) as a transient intermediate . Another pathway involves the direct reaction of ammonia or primary amines with CO₂ under controlled conditions, forming carbamate salts that can be acidified to yield this compound . Key considerations include pH control, solvent selection (e.g., aqueous vs. nonpolar media), and stabilization of the product, as this compound is prone to decomposition.

Q. How can the structural and vibrational properties of this compound be characterized experimentally?

Infrared (IR) spectroscopy is a critical tool for analyzing this compound’s hydrogen-bonded structure and vibrational modes. Theoretical studies using 6-31G basis sets predict its planar geometry and distinct O-H and N-H stretching frequencies (~2500–3500 cm⁻¹). Experimental validation requires cryogenic matrices or inert gas-phase conditions to stabilize the molecule, as it rapidly dehydrates to form urea or decomposes under ambient conditions . Coupling IR with computational simulations (e.g., DFT) enhances assignment accuracy, particularly for distinguishing this compound from its tautomers or degradation products.

Q. What role does this compound play in reaction mechanisms involving amines and CO₂?

this compound is a key intermediate in amine-CO₂ reactions, particularly in carbon capture systems. The zwitterion mechanism involves CO₂ attacking the amine to form a zwitterionic intermediate, which deprotonates to yield carbamate. Alternatively, the this compound pathway involves direct formation of NH₂COOH, followed by stabilization via hydrogen bonding or salt formation . Kinetic studies using stopped-flow spectrometry or NMR can differentiate these pathways by monitoring pH-dependent speciation and reaction rates.

Advanced Research Questions

Q. How do computational methods resolve contradictions in proposed CO₂-amine reaction mechanisms?

Quantum mechanical calculations (e.g., CCSD(T)/CBS) and hybrid QM/MM simulations are used to evaluate the thermodynamic feasibility of competing mechanisms (zwitterion, termolecular, this compound). For example, Gibbs free energy calculations for this compound formation (ΔG ~ −5 to +10 kJ/mol) reveal its instability in aqueous media, favoring bicarbonate pathways under certain conditions . Basis set selection (e.g., aug-cc-pVTZ) and solvent models (e.g., COSMO-RS) critically impact accuracy, with errors >10 kJ/mol observed in undersized basis sets .

Q. What thermodynamic factors govern this compound isomerization and stability?

Relative free energies (Grel) and Boltzmann distributions derived from computational studies show that this compound’s stability is highly solvent-dependent. In nonpolar solvents, intramolecular hydrogen bonding stabilizes NH₂COOH, whereas in water, solvation favors dissociation into NH₃ and CO₂. Pareto plots comparing amine basicity (pKa) and this compound stability highlight a trade-off: stronger bases (e.g., monoethanolamine) form less stable carbamic acids due to rapid deprotonation .

Q. How does this compound contribute to CO₂ capture efficiency in amine scrubbing systems?

In aqueous amine systems (e.g., monoethanolamine), this compound formation competes with bicarbonate production. Its transient existence affects overall kinetics: faster this compound decomposition reduces CO₂ loading capacity but accelerates regeneration. Advanced solvents (e.g., hindered amines) are designed to minimize this compound stability, shifting equilibrium toward bicarbonate for higher capture efficiency . Process optimization requires coupling reaction kinetic models with pilot-scale absorption/desorption trials.

Q. What safety and handling protocols are critical for this compound research?

Due to its instability and corrosivity, this compound requires stringent handling:

- Synthesis : Conduct reactions in sealed, inert-atmosphere reactors with temperature control (<10°C).

- Storage : Stabilize as carbamate salts (e.g., ammonium carbamate) at low temperatures (−20°C).

- Safety : Use PPE (gloves, goggles) and acid-resistant materials (PTFE, glass). Immediate flushing with water is required for skin/eye contact .

Q. Methodological Best Practices

- Computational Studies : Validate DFT methods against high-level ab initio benchmarks (e.g., CCSD(T)) for reaction barriers. Include explicit solvent molecules in simulations to account for hydrogen bonding .

- Experimental Design : Use cryogenic trapping (e.g., argon matrices) for IR characterization of unstable intermediates .

- Data Interpretation : Cross-reference kinetic data with computational ΔG profiles to resolve mechanism ambiguities .

Properties

CAS No. |

463-77-4 |

|---|---|

Molecular Formula |

CH3NO2 |

Molecular Weight |

61.040 g/mol |

IUPAC Name |

carbamic acid |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |

InChI Key |

KXDHJXZQYSOELW-UHFFFAOYSA-N |

SMILES |

C(=O)(N)O |

Canonical SMILES |

C(=O)(N)O |

Key on ui other cas no. |

463-77-4 |

physical_description |

Solid |

Related CAS |

1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.